3-(4-Fluorophenyl)oxetane-3-carboxylic acid
Overview
Description
3-(4-Fluorophenyl)oxetane-3-carboxylic acid is an organic compound with the molecular formula C10H9FO3 and a molecular weight of 196.18 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to an oxetane ring, which is further connected to a carboxylic acid group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)oxetane-3-carboxylic acid typically involves the reaction of 4-fluorobenzaldehyde with ethyl diazoacetate in the presence of a catalyst to form an intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the oxetane ring . The final step involves hydrolysis of the ester group to form the carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)oxetane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of 3-(4-fluorophenyl)oxetane-3-methanol.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)oxetane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxetane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)oxetane-3-carboxylic acid
- 3-(4-Bromophenyl)oxetane-3-carboxylic acid
- 3-(4-Methylphenyl)oxetane-3-carboxylic acid
Uniqueness
3-(4-Fluorophenyl)oxetane-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
3-(4-fluorophenyl)oxetane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-8-3-1-7(2-4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRWYJJNIIPGDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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